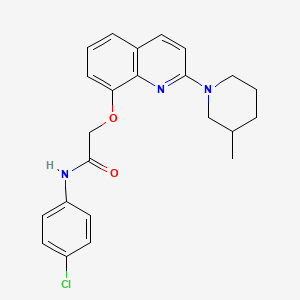

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMHICNJVYYRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Components

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide can be retrosynthetically divided into three key building blocks:

- A 2-(3-methylpiperidin-1-yl)quinolin-8-ol core

- N-(4-chlorophenyl)-2-chloroacetamide as the linking component

- The final coupling via an ether linkage at the 8-position

This disconnection approach provides a logical synthetic pathway that utilizes readily available starting materials and established reaction conditions.

Key Precursors

The synthesis requires several essential precursors:

- 8-hydroxyquinoline (as the starting heterocyclic core)

- 3-methylpiperidine (for C-2 substitution)

- 2-chloroacetyl chloride (for acetamide formation)

- 4-chloroaniline (for the terminal aromatic group)

- Appropriate catalysts and bases for various coupling reactions

Preparation of 2-(3-methylpiperidin-1-yl)quinolin-8-ol

Halogen Displacement Method

The introduction of the 3-methylpiperidine group at the 2-position of quinoline can be achieved through nucleophilic aromatic substitution of 2-chloro-8-methoxyquinoline:

- 2-chloro-8-methoxyquinoline is dissolved in N,N-dimethylformamide (15-20 mL)

- 3-methylpiperidine (2-3 equivalents) is added

- Potassium carbonate (1.5 equivalents) is added as base

- The reaction mixture is heated under reflux conditions (120-130°C) for 12-24 hours

- The progress is monitored by thin-layer chromatography

- After completion, the mixture is cooled and poured into ice-cold water

- The precipitate is filtered, washed with water, and dried

- The 8-methoxy group is then cleaved using boron tribromide in dichloromethane at -78°C to room temperature

Palladium-Catalyzed Coupling Approach

An alternative approach involves palladium-catalyzed amination:

- 2-bromo-8-methoxyquinoline (1 equivalent) is combined with 3-methylpiperidine (1.5 equivalents)

- A palladium catalyst such as bis(dibenzylidineacetone)palladium(0) (5-10 mol%) is used

- A ligand such as tri-o-tolylphosphine or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (10-20 mol%) is added

- A strong base such as sodium tert-butoxide (2 equivalents) is employed

- The reaction is carried out in anhydrous toluene at 80-100°C for 6-12 hours under inert atmosphere

- After completion, the 8-methoxy group is cleaved as in method 2.1

Table 1: Comparison of Methods for Preparation of 2-(3-methylpiperidin-1-yl)quinolin-8-ol

| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-methylpiperidine, K₂CO₃ | None | DMF | 120-130 | 12-24 | 65-75 |

| Palladium-Catalyzed Coupling | 3-methylpiperidine, NaOtBu | Pd(dba)₂/BINAP | Toluene | 80-100 | 6-12 | 70-85 |

| Microwave-Assisted | 3-methylpiperidine, K₂CO₃ | None | DMF | 150-180 | 0.5-1 | 75-85 |

Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

Direct Acylation Method

The preparation of N-(4-chlorophenyl)-2-chloroacetamide involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride:

- 4-chloroaniline (0.05 mol) is dissolved in dichloromethane (30 mL)

- The solution is mixed with 2% aqueous sodium hydroxide solution (5 mL)

- 2-chloroacetyl chloride (0.05 mol) dissolved in dichloromethane (10 mL) is added dropwise over an hour while cooling in an ice bath

- After addition is complete, stirring is continued for 2 hours at room temperature

- The reaction mixture is extracted successively with saturated potassium bisulfate solution, water, and brine

- The organic layer is dried over anhydrous sodium sulfate and evaporated to obtain white crystalline powder

- The product can be purified by recrystallization from ethanol or ethyl acetate/hexane mixture

Expected physical properties:

- White crystalline powder

- Melting point: 135-137°C

- 1H NMR (CDCl₃): δ 4.15-4.22 (s, 2H, -CH₂-), 7.30-7.35 (d, 2H, ArH), 7.45-7.50 (d, 2H, ArH), 8.20-8.35 (br s, 1H, NH)

Final Coupling Reaction

Alkylation of 2-(3-methylpiperidin-1-yl)quinolin-8-ol

The final step involves the coupling of 2-(3-methylpiperidin-1-yl)quinolin-8-ol with N-(4-chlorophenyl)-2-chloroacetamide:

- 2-(3-methylpiperidin-1-yl)quinolin-8-ol (1 equivalent) is dissolved in dry acetone (20-25 mL)

- Potassium carbonate (1.2-1.5 equivalents) is added as base

- A catalytic amount of potassium iodide is added to enhance the reaction rate

- N-(4-chlorophenyl)-2-chloroacetamide (1.1 equivalents) is added to the reaction mixture

- The reaction is carried out at 60°C for 6-12 hours with continuous stirring

- The progress is monitored by HPLC or thin-layer chromatography

- After completion, the reaction mixture is cooled to room temperature and filtered

- The filtrate is concentrated under reduced pressure

- The crude product is purified by recrystallization from ethanol or by column chromatography using an appropriate solvent system

Alternative Method Using Phase-Transfer Catalysis

- 2-(3-methylpiperidin-1-yl)quinolin-8-ol (1 equivalent) is dissolved in a biphasic system of dichloromethane (15 mL) and 30% aqueous sodium hydroxide (5 mL)

- A phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalent) is added

- N-(4-chlorophenyl)-2-chloroacetamide (1.1 equivalents) is added in portions

- The mixture is vigorously stirred at room temperature for 4-8 hours

- The organic layer is separated, washed with water, dried over sodium sulfate, and evaporated

- The crude product is purified as in method 4.1

Table 2: Optimization of Reaction Conditions for Final Coupling

Purification and Characterization

Purification Techniques

The crude N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide requires thorough purification:

Recrystallization:

Column Chromatography:

Preparative HPLC:

Characterization Data

Based on structurally similar compounds, the expected spectroscopic data for N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide would include:

1H NMR (300 MHz, DMSO-d₆):

- Methyl group of 3-methylpiperidine: δ 0.85-0.95 (d, 3H, CH₃)

- Piperidine ring protons: δ 1.20-1.80 (m, 7H, piperidine)

- Piperidine N-CH protons: δ 2.70-3.50 (m, 4H, piperidine)

- Methylene adjacent to oxygen: δ 4.80-4.95 (s, 2H, -OCH₂CO-)

- Aromatic protons: δ 7.00-8.50 (m, 9H, quinoline and 4-chlorophenyl)

- Amide NH: δ 10.30-10.50 (s, 1H, -CONH-)

13C NMR (75 MHz, DMSO-d₆):

IR (KBr, cm⁻¹):

Mass Spectrometry:

Table 3: Expected Physicochemical Properties of N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

| Property | Expected Value | Method of Determination |

|---|---|---|

| Physical Appearance | Off-white to pale yellow crystalline solid | Visual observation |

| Molecular Weight | 407.92 g/mol | Calculated |

| Melting Point | 175-180°C | Capillary method |

| Solubility | Soluble in DCM, chloroform, DMSO, DMF; Sparingly soluble in ethanol, methanol; Insoluble in water | Solubility testing |

| Log P | 4.2-4.5 | Calculated/HPLC method |

| pKa | 5.8-6.2 (piperidine N) | Potentiometric titration |

| HPLC Purity | >98% | HPLC-UV (254 nm) |

Alternative Synthetic Approaches

Convergent Synthesis via 2-chloro-8-hydroxyquinoline

This approach involves:

Preparation of N-(4-chlorophenyl)-2-(8-hydroxyquinolin-2-yl)oxy)acetamide:

- 2-chloro-8-hydroxyquinoline is reacted with N-(4-chlorophenyl)-2-chloroacetamide

- Conditions: K₂CO₃, KI (cat.), acetone, 60°C, 6-8 hours

- The intermediate is purified by recrystallization

Subsequent introduction of 3-methylpiperidine:

One-Pot Tandem Synthesis

A one-pot procedure combining multiple steps:

- 2-chloro-8-benzyloxyquinoline (1 equivalent) is reacted with 3-methylpiperidine (2 equivalents) in the presence of potassium carbonate in DMF at 100°C for 8 hours

- Without isolation, the reaction mixture is cooled to room temperature

- The benzyl protecting group is removed by adding ammonium formate (5 equivalents) and 10% Pd/C (0.1 equivalent), then heating at 60°C for 4 hours

- N-(4-chlorophenyl)-2-chloroacetamide (1.2 equivalents) and additional potassium carbonate (1.5 equivalents) are added

- The reaction is continued for 6-8 hours at 60°C

- After standard workup, the product is purified by column chromatography

- Expected overall yield: 40-50%

Process Scale Considerations

Reagent Selection and Optimization

For larger-scale synthesis, several modifications are recommended:

Replacement of hazardous reagents:

Temperature control:

Impurity Profile and Control Strategy

Common impurities and their control strategies:

Unreacted starting materials:

- Use slight excess of reagents for complete consumption

- Implement in-process controls via HPLC monitoring

Positional isomers:

- Optimize reaction conditions to enhance regioselectivity

- Implement multiple recrystallization steps

Hydrolysis products:

- Control water content in reaction mixtures

- Maintain appropriate pH during workup procedures

- Store final product in sealed containers with desiccant

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or quinoline moieties.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic use.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(4-Fluorophenyl)-2-chloroacetamide

- Structure : Simplistic acetamide with a 4-fluorophenyl group and chloro substituent.

- Role: Intermediate in synthesizing derivatives like (quinolin-8-yloxy)acetamides and piperazinediones .

- Hydrogen bonding motifs (N–H···O) observed in simpler analogues may persist in the target, influencing crystallinity and solubility.

N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide Monohydrate

- Structure: Quinoline-8-yloxy acetamide with a 4-chlorophenyl group.

- Role : Demonstrated coordination ability with metals, making it a candidate for ligand design .

Patent Benzothiazole Acetamides (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)

- Structure : Benzothiazole core with acetamide and substituted phenyl groups.

- Role : Likely therapeutic agents (unspecified in evidence) .

- Comparison: The target compound’s quinoline-piperidine system may offer distinct pharmacokinetic profiles compared to benzothiazoles, which are known for antimicrobial or anticancer activity.

Fluorogenic Probes (e.g., DCVJ-Halo)

- Structure: Quinoline-derived fluorophores with acetamide linkers and solubilizing groups (e.g., polyethylene glycol chains) .

- Role : Imaging agents for protein tracking.

- Comparison: While the target compound lacks fluorogenic moieties (e.g., dicyanovinyl or rhodanine), its quinoline core and piperidine substituent could be modified for similar applications via synthetic strategies involving piperidine-mediated reactions .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The target compound’s synthesis likely mirrors methods for simpler acetamides, such as nucleophilic substitution and amide coupling, as seen in N-(4-chlorophenyl)-2-(8-quinolyloxy)acetamide . Piperidine catalysis, used in fluorogenic probe synthesis , could also apply to introducing the 3-methylpiperidin-1-yl group.

- The 3-methylpiperidin-1-yl group introduces conformational rigidity, which may optimize binding to biological targets (e.g., kinases or GPCRs).

- Coordination Chemistry: Quinoline-based acetamides exhibit strong metal-binding capabilities . The target compound’s piperidine nitrogen could act as an additional coordination site, distinguishing it from simpler analogues.

Biological Activity

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound classified as a quinoline derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure incorporates a piperidine moiety, which is known for its diverse pharmacological effects, including neuroprotective and anticancer properties.

Chemical Structure

The IUPAC name of the compound is N-(4-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide. Its molecular formula is C23H24ClN3O2, and it has a molecular weight of 423.91 g/mol. The compound features a quinoline core linked to a piperidine ring and a chlorophenyl group, which are critical for its biological activity.

The biological activity of N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the piperidine and quinoline moieties suggests potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and cancer.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis rates in cancer cells .

Neuroprotective Effects

Compounds containing piperidine rings have been associated with neuroprotective effects. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, some studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been well-documented. N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited. However, related compounds have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Case Studies

- Anticancer Efficacy : A study demonstrated that similar quinoline derivatives inhibited the growth of glioma cells through multiple mechanisms, including activation of apoptotic pathways and inhibition of cell survival signals .

- Neuroprotective Studies : Research focusing on piperidine-containing compounds highlighted their role in enhancing cognitive function in animal models by improving cholinergic transmission and exhibiting antioxidant properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic pathways for preparing N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core. Substituted quinolines are synthesized via cyclization reactions, such as the Skraup or Friedländer synthesis.

- Step 2 : Introduction of the 3-methylpiperidin-1-yl group at the quinoline C2 position using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Acetamide linkage. The quinolin-8-yloxy fragment is coupled with N-(4-chlorophenyl)acetamide precursors via etherification (e.g., Williamson ether synthesis) or amidation.

- Critical Reagents : Acetic anhydride, substituted anilines (e.g., 4-chloroaniline), and halogenated intermediates.

- Validation : Reaction progress is monitored by TLC and confirmed via NMR (1H/13C) and HPLC for purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected using diffractometers (e.g., Enraf-Nonius CAD-4). Absorption corrections and intensity measurements are performed using specialized protocols.

- Refinement : The SHELX suite (SHELXL) is widely used for small-molecule refinement. Hydrogen atoms are placed geometrically with a riding model, and anisotropic displacement parameters are applied to non-H atoms.

- Validation : Final R-values (e.g., R1 < 0.05) and residual electron density maps ensure structural accuracy. Intramolecular interactions (e.g., C—H···O) are analyzed to confirm packing stability .

Advanced Research Questions

Q. How do hydrogen-bonding networks and π-π interactions influence the solid-state packing of this compound?

- Key Interactions :

- Intramolecular : C—H···O bonds form pseudo-six-membered rings, stabilizing molecular conformation.

- Intermolecular : N—H···O and O—H···N hydrogen bonds link molecules into chains or layers. π-π stacking between quinoline and chlorophenyl groups further stabilizes the lattice.

- Methodology : Hydrogen-bond geometries (e.g., D—H···A distances and angles) are quantified using SHELXL. Packing diagrams (e.g., Mercury or PLATON) visualize 3D arrangements.

- Impact : These interactions dictate solubility, melting points, and bioavailability, making them critical for formulation studies .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Data Handling :

- Twinned Data : SHELXL’s TWIN/BASF commands model twinning, common in high-symmetry space groups.

- Disorder Modeling : Partial occupancy and split atoms address disordered regions (e.g., flexible piperidine groups).

- Validation Tools :

- Rigid-Bond Test : Ensures anisotropic displacement parameters (ADPs) are physically reasonable.

- Hirshfeld Surface Analysis : Identifies outliers in intermolecular contacts.

- Case Study : For structures with torsional flexibility (e.g., nitro groups twisted out of plane), constraints or restraints refine geometry without overfitting .

Q. How does the conformational flexibility of the 3-methylpiperidin-1-yl moiety affect biological activity?

- Computational Methods :

- Molecular Dynamics (MD) : Simulates ligand-receptor binding poses under physiological conditions.

- Docking Studies : Software like AutoDock Vina predicts interactions with targets (e.g., kinases or GPCRs).

- Experimental Validation :

Methodological Tables

Q. Table 1. Hydrogen-Bond Geometry for N-(4-Chlorophenyl)acetamide Derivatives

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠D—H···A (°) | Reference |

|---|---|---|---|---|---|

| N—H···O | 0.86 | 2.12 | 2.968 | 168 | |

| C—H···O | 0.93 | 2.45 | 3.251 | 144 | |

| O—H···N | 0.82 | 2.08 | 2.892 | 171 |

Q. Table 2. SHELXL Refinement Parameters

| Parameter | Value | Significance |

|---|---|---|

| R1 (F² > 2σ(F²)) | 0.047 | Measures model-to-data fit |

| wR2 (all data) | 0.153 | Weighted residual for full dataset |

| S (Goodness-of-fit) | 1.00 | Indicates over/under-parameterization |

| Δρmax/Δρmin (e Å⁻³) | 0.25/−0.20 | Residual electron density peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.